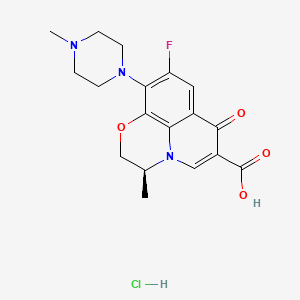![molecular formula C14H35NO7Si2 B1588776 Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- CAS No. 264128-94-1](/img/structure/B1588776.png)
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-
Vue d'ensemble
Description
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- is a bis-amino silane which can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .
Synthesis Analysis
Bis [3- (trimethoxysilyl)propyl]amine (BTMSPA) and 1,2-bis (triethoxysilyl)ethane (BTESE) can be used to synthesize an amine modified mesostructured organosilica for potential applications in catalysis and absorbance . Metal finishing may be devised by coating BTMSPA and vinyltriacetoxysilane which can be used for protection against corrosion .Molecular Structure Analysis
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- contains total 58 bond(s); 23 non-H bond(s), 16 rotatable bond(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) . The molecule consists of 35 Hydrogen atom(s), 14 Carbon atom(s), 1 Nitrogen atom(s) and 7 Oxygen atom(s) - a total of 59 atom(s) .Chemical Reactions Analysis
Amino-silanized surfaces are used in many laboratories and in industrial processes e.g., synthesis in nanoparticles, ligand immobilization, dyes, adhesion strength and organic polymers . Silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .Physical And Chemical Properties Analysis
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- contains total 58 bond(s); 23 non-H bond(s), 16 rotatable bond(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) . The molecular weight of Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be: .Applications De Recherche Scientifique
Materials Science
In materials science, compounds like "Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-" are often explored for their potential in creating novel materials. For instance, amine-bridged silsesquioxanes and their derivatives have been synthesized and tested for CO2 adsorption. These compounds, synthesized without using any structure-directing agents, show significant CO2 adsorption capabilities, especially when covalent attachment of dangling aminopropyl groups is introduced, enhancing CO2 loading significantly Quang et al., 2018.
Catalysis
In catalysis, such compounds are integral to developing efficient catalytic systems. For example, bis(2-hydroxybenzylidene)isophthalohydrazide-derived copper (II) complexes have been studied for their catalytic activity towards solvent-free microwave-assisted oxidation of alcohols and the peroxidative oxidation of alkanes under mild conditions Sutradhar et al., 2018. These studies show the potential of silane and siloxane derivatives in catalyzing important chemical transformations.
Organic Synthesis
In organic synthesis, derivatives of "Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-" could be involved in the synthesis of complex molecules. For instance, efficient anti-Prelog’s bioreduction of specific acetophenones to key chiral intermediates essential for drug synthesis has been achieved using novel catalysts derived from Burkholderia cenocepacia Yu et al., 2018. These findings underscore the utility of such compounds in producing enantiomerically pure substances critical for pharmaceutical applications.
Safety And Hazards
Orientations Futures
Bis [3- (triethoxysilyl)propyl]amine (BTMSPA) can be used to synthesize an amine modified mesostructured organosilica for potential applications in catalysis and absorbance . It can also be used for metal finishing by coating BTMSPA and vinyltriacetoxysilane which can be used for protection against corrosion .
Propriétés
IUPAC Name |
2-[bis(3-trimethoxysilylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H35NO7Si2/c1-17-23(18-2,19-3)13-7-9-15(11-12-16)10-8-14-24(20-4,21-5)22-6/h16H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSKPBHBMSRBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCO)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H35NO7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432701 | |
| Record name | Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- | |
CAS RN |
264128-94-1 | |
| Record name | Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















